Pde12-IN-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pde12-IN-3 is a useful research compound. Its molecular formula is C29H25N5O3 and its molecular weight is 491.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Pde12-IN-3 is a selective inhibitor of phosphodiesterase 12 (PDE12), an enzyme that plays a crucial role in regulating the innate immune response and mitochondrial RNA processing. This article explores the biological activity of this compound, focusing on its antiviral properties, effects on mitochondrial function, and potential therapeutic applications.

PDE12 is known to degrade 2′,5′-oligoadenylate (2-5A), a second messenger that mediates antiviral activity in response to interferon (IFN). By inhibiting PDE12, this compound increases intracellular levels of 2-5A, enhancing the activity of RNase L, an enzyme that degrades viral RNA and cellular RNA species. This mechanism underlies the compound's antiviral properties against several clinically significant RNA viruses.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various RNA viruses, including:

- Dengue Virus (DENV)

- West Nile Virus (WNV)

- Hepatitis C Virus (HCV)

- SARS-CoV-2

In vitro studies indicate that treatment with this compound leads to reduced viral replication in infected cells. For instance, in experiments with hepatocytes and dendritic cells, this compound enhanced the antiviral effect of IFN α2, significantly inhibiting DENV replication at concentrations as low as 10 μM .

Table 1: Antiviral Efficacy of this compound

| Virus | Cell Type | Concentration (μM) | Viral Replication Inhibition (%) |

|---|---|---|---|

| DENV | Hepatocytes | 10 | 50 |

| DENV | Monocyte-Derived Dendritic Cells | 20 | 65 |

| HCV | Huh-7 Cells | 40 | 70 |

| SARS-CoV-2 | Vero E6 Cells | 20 | 80 |

Impact on Mitochondrial Function

PDE12 also influences mitochondrial RNA processing. Elevated levels of PDE12 can lead to the degradation of poly(A) tails of mitochondrial mRNAs, which are crucial for stabilizing these transcripts and regulating protein synthesis. Studies show that increased PDE12 expression correlates with decreased levels of certain mitochondrial mRNAs, resulting in impaired mitochondrial function and respiratory competence .

Case Study: Mitochondrial Dysfunction

In a study observing the effects of PDE12 overexpression in cultured cells, it was found that:

- Increased PDE12 led to reduced abundance of mRNAs like CO1 and CO2.

- This resulted in severe inhibition of mitochondrial protein synthesis and respiratory dysfunction.

These findings underscore the importance of regulating PDE12 levels for maintaining healthy mitochondrial function .

Therapeutic Potential

The inhibition of PDE12 by compounds like this compound presents a promising avenue for developing antiviral therapies. The ability to enhance the innate immune response through increased RNase L activity suggests potential applications not only in treating viral infections but also in conditions where immune modulation is beneficial.

Future Directions

Further research is needed to evaluate the safety and efficacy of this compound in clinical settings. Ongoing studies aim to assess its therapeutic potential against emerging viral threats and its role in modulating mitochondrial health.

科学研究应用

Role in Mitochondrial RNA Processing

Functionality of PDE12:

PDE12 is primarily involved in the deadenylation of mitochondrial RNA, specifically removing poly(A) tails from mitochondrial mRNAs. This activity is crucial for the maturation and stability of mitochondrial non-coding RNAs. Studies have shown that inhibition of PDE12 can lead to an accumulation of improperly processed mitochondrial RNAs, which may contribute to mitochondrial dysfunction and related diseases .

Case Study: Mitochondrial Dysfunction

In a study investigating the effects of PDE12 knockouts in human cells, researchers found that the absence of PDE12 resulted in significant defects in mitochondrial protein synthesis and cellular respiration. The study highlighted that PDE12-IN-3 could potentially be used to manipulate these pathways for therapeutic benefits in conditions associated with mitochondrial dysfunction .

Antiviral Activity

Mechanism of Action:

this compound has been identified as a potent inhibitor of viral replication through its action on the interferon-induced pathway involving 2',5'-oligoadenylate synthetase (OAS) and ribonuclease L (RNAseL). Inhibition of PDE12 enhances RNAseL activity, leading to increased antiviral responses against various RNA viruses .

Table 1: Antiviral Efficacy of this compound Against Various Viruses

| Virus | In Vitro Efficacy | In Vivo Efficacy | Reference |

|---|---|---|---|

| Dengue Virus (DENV) | High | Moderate | |

| Hepatitis C Virus (HCV) | High | Low | |

| West Nile Virus (WNV) | Moderate | High | |

| SARS-CoV-2 | High | Under Evaluation |

Case Study: Antiviral Potential Against SARS-CoV-2

Recent studies have demonstrated that PDE12 inhibitors like this compound significantly reduce viral load in cell cultures infected with SARS-CoV-2. The compounds were well-tolerated at therapeutic doses, suggesting their potential for clinical application against emerging viral threats .

Implications for Disease Treatment

Mitochondrial Disorders:

Given its role in mitochondrial RNA processing, this compound could be explored as a therapeutic agent for diseases linked to mitochondrial dysfunction, such as certain neurodegenerative disorders and metabolic syndromes. The ability to modulate mitochondrial gene expression may offer new avenues for treatment strategies .

Autoimmune Diseases:

Research has indicated that altered expression levels of PDE12 may be associated with autoimmune conditions like type 1 diabetes. Targeting PDE12 with inhibitors such as this compound might help restore normal immune responses and mitigate disease progression .

属性

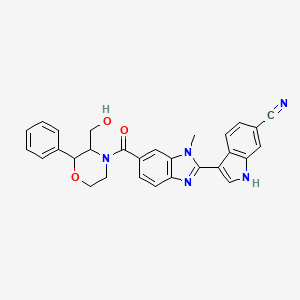

IUPAC Name |

3-[6-[3-(hydroxymethyl)-2-phenylmorpholine-4-carbonyl]-1-methylbenzimidazol-2-yl]-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O3/c1-33-25-14-20(29(36)34-11-12-37-27(26(34)17-35)19-5-3-2-4-6-19)8-10-23(25)32-28(33)22-16-31-24-13-18(15-30)7-9-21(22)24/h2-10,13-14,16,26-27,31,35H,11-12,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUYKHPXWBXKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)N3CCOC(C3CO)C4=CC=CC=C4)N=C1C5=CNC6=C5C=CC(=C6)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。